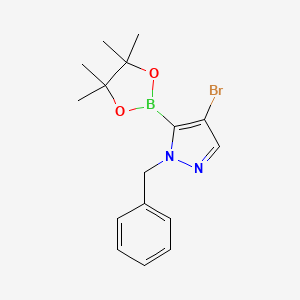

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is a chemical compound used in various applications. It can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . It can also be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .

Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is C16H20BBrN2O2 . The InChI code is 1S/C16H20BBrN2O2/c1-15(2)16(3,4)22-17(21-15)14-13(18)10-19-20(14)11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 .Chemical Reactions Analysis

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The molecular weight of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is 363.06 . The compound is stored in a freezer .科学研究应用

Building Blocks in Organic Synthesis

Pinacol boronic esters, such as 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . They are stable, easy to purify, and often commercially available .

Protodeboronation

Protodeboronation of pinacol boronic esters is a process that is not well developed. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Functional Group Transformations

The boron moiety in pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Drug Delivery Systems

Pinacol boronic esters can be used in the development of drug delivery systems . For example, a reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester .

Synthesis of Complex Molecules

Protodeboronation of pinacol boronic esters has been used in the formal total synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B .

安全和危害

属性

IUPAC Name |

1-benzyl-4-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BBrN2O2/c1-15(2)16(3,4)22-17(21-15)14-13(18)10-19-20(14)11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWRTLHBAJSWHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC3=CC=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BBrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2677273.png)

![2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2677274.png)

![5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2677275.png)

![1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline](/img/structure/B2677276.png)

![6-chloro-N-[2-(5-chlorothiophen-2-yl)ethyl]-3-fluoropyridine-2-carboxamide](/img/structure/B2677282.png)

![1-allyl-4-(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2677283.png)